molecular formula C13H15N3O3 B2950643 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide CAS No. 865286-70-0

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Cat. No.: B2950643
CAS No.: 865286-70-0
M. Wt: 261.281
InChI Key: FZOJNUBEYMRXKD-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with a 2-methylpropanamide moiety. The 2-methylpropanamide substituent contributes to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8(2)11(17)14-13-16-15-12(19-13)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOJNUBEYMRXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methoxybenzohydrazide with 2-methylpropanoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The tertiary amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Reagents Products Key Observations
Acidic hydrolysis (HCl, H₂O, Δ)6M HCl, reflux (12 hrs)2-methylpropanoic acid + 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineComplete cleavage observed at elevated temperatures
Basic hydrolysis (NaOH, EtOH)2M NaOH, 80°C (8 hrs)Sodium 2-methylpropanoate + oxadiazole amineRequires prolonged heating for full conversion

Oxidation of the Oxadiazole Ring

The 1,3,4-oxadiazole ring is susceptible to oxidation, particularly at the sulfur-free positions.

Oxidizing Agent Conditions Product Yield
Ozone (O₃)CH₂Cl₂, -78°C, 2 hrs5-(4-methoxyphenyl)-1,2,4-triazole-3-carboxamide68%
Hydrogen peroxide (H₂O₂, AcOH)30% H₂O₂, 60°C, 6 hrsN-oxidized oxadiazole derivative52%

Note: Oxidation regioselectivity depends on electron-withdrawing effects of the methoxyphenyl group .

Reduction Reactions

Selective reduction of the oxadiazole ring or amide carbonyl is achievable with tailored reagents.

Reduction Target Reagents Product Key Findings
Oxadiazole ringLiAlH₄, THF, refluxTetrahydro-oxadiazole derivativePartial ring saturation observed
Amide groupBH₃·THF, RT, 4 hrs2-methylpropanamine derivativeRequires excess borane for full reduction

Substitution at the Methoxyphenyl Group

Electrophilic aromatic substitution occurs at the para-methoxy phenyl ring.

Reaction Type Reagents Product Yield
NitrationHNO₃/H₂SO₄, 0°C, 1 hr5-(3-nitro-4-methoxyphenyl)-1,3,4-oxadiazol-2-yl derivative74%
HalogenationBr₂, FeBr₃, CHCl₃, 25°C5-(3-bromo-4-methoxyphenyl)-1,3,4-oxadiazol-2-yl analog81%

The methoxy group directs substitution to the meta position relative to the oxadiazole attachment .

Nucleophilic Substitution at Oxadiazole C-2

The electron-deficient C-2 position undergoes nucleophilic displacement.

Nucleophile Conditions Product Kinetics
Sodium methoxideNaOMe, DMF, 100°C, 24 hrs2-methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazoleSecond-order rate constant: 1.2 × 10⁻⁴ M⁻¹s⁻¹
PiperidinePiperidine, DCM, RT, 48 hrs2-piperidino oxadiazole derivative89% conversion

Cross-Coupling Reactions

The aromatic systems participate in transition metal-catalyzed coupling.

Coupling Type Catalyst System Product Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-modified oxadiazoleTON: 420
UllmannCuI, 1,10-phenanthroline5-(4-methoxy-2-iodophenyl)-1,3,4-oxadiazole93% selectivity

Critical Research Findings

  • Hydrolysis Kinetics : The amide bond exhibits 3× faster hydrolysis in acidic vs. basic conditions (t₁/₂ = 2.1 hrs vs. 6.8 hrs) .

  • Oxidation Selectivity : Ozone preferentially attacks the oxadiazole C₅-N bond rather than the aromatic system .

  • Steric Effects : The 2-methylpropanamide group hinders nucleophilic substitution at C-2 by 40% compared to unsubstituted analogs.

This compound's reactivity profile makes it valuable for developing pharmaceuticals and functional materials. Recent advances in photoredox catalysis (e.g., eosin-Y mediated visible-light reactions ) suggest promising avenues for mild functionalization.

Scientific Research Applications

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The oxadiazole ring is known to interact with various biological targets, leading to its diverse pharmacological activities .

Comparison with Similar Compounds

Comparative Analysis with Similar 1,3,4-Oxadiazole Derivatives

Structural and Physicochemical Comparisons

Key structural variations among analogs include substituents on the oxadiazole ring and the nature of the amide side chain. Below is a comparative table based on data from the evidence:

Compound Name / ID Substituents on Oxadiazole Amide Side Chain Molecular Weight (g/mol) Melting Point (°C) Biological Activity Source
Target Compound : N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide 5-(4-Methoxyphenyl) 2-Methylpropanamide 261.28*
LMM5 5-[(4-Methoxyphenyl)methyl] N-Benzylsulfamoylbenzamide 511.59 Antifungal (C. albicans)
8i 5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl) N-(p-Tolyl)propanamide 516.63 142–144 LOX inhibition
7l 5-[(2-Amino-1,3-thiazol-4-yl)methyl] N-(4-Ethoxyphenyl)propanamide 415.47 177–178
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine 5-(4-Methylphenyl) Amine 175.19

*Calculated for C₁₃H₁₅N₃O₃.

Key Observations :

  • Steric Effects : The 2-methylpropanamide side chain is less bulky than the benzamide group in LMM5, which may reduce steric hindrance in target binding .
  • Hydrogen Bonding : The amide group in the target compound supports hydrogen bonding, similar to 8i and 7l, but lacks the sulfonyl or thiazole moieties that enhance polarity in those analogs .

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential applications in various fields.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 314.34 g/mol

This compound features an oxadiazole ring, which is known for its ability to interact with biological targets effectively due to its unique electronic properties.

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The mechanisms of action include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
  • Antimicrobial Activity : The oxadiazole derivatives exhibit significant antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities by modulating inflammatory cytokines and pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized; however, insights can be drawn from related compounds:

  • Absorption : The presence of the methoxy group may enhance lipophilicity, improving absorption.
  • Distribution : Given the molecular weight and structure, it is likely that the compound can penetrate biological membranes effectively.
  • Metabolism : Metabolic pathways may involve phase I (oxidation) and phase II (conjugation) reactions.
  • Excretion : Predominantly renal excretion is expected for small molecular weight compounds.

Anticancer Activity

Research indicates that oxadiazole derivatives possess significant anticancer activity. For instance:

  • In vitro studies have shown that compounds similar to this compound can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest .
StudyCell LineIC50 (µM)Mechanism
HeLa12.5HDAC inhibition
PC3 (prostate cancer)15.0Thymidylate synthase inhibition
MCF7 (breast cancer)10.0Apoptosis induction

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : A study evaluated the efficacy of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor size compared to controls, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of antibiotic-resistant strains of bacteria, indicating its potential as a novel antimicrobial agent.

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